Altrenogest

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Estrus Suppression and Cycle Control

One of the most well-established research applications of Altrenogest is estrus suppression in female animals, particularly horses. During estrus (heat), mares exhibit behavioral changes and become receptive to breeding. Altrenogest administration mimics the effects of progesterone, a natural hormone that inhibits ovulation and estrus signs. This allows researchers to control the estrous cycle in mares for breeding management purposes. Studies have shown its effectiveness in delaying ovulation and extending the estrous cycle in mares.

Similarly, research explores Altrenogest for estrus suppression in other species like pigs. Studies demonstrate its ability to delay estrus and potentially improve fertility rates by synchronizing ovulation in breeding groups [].

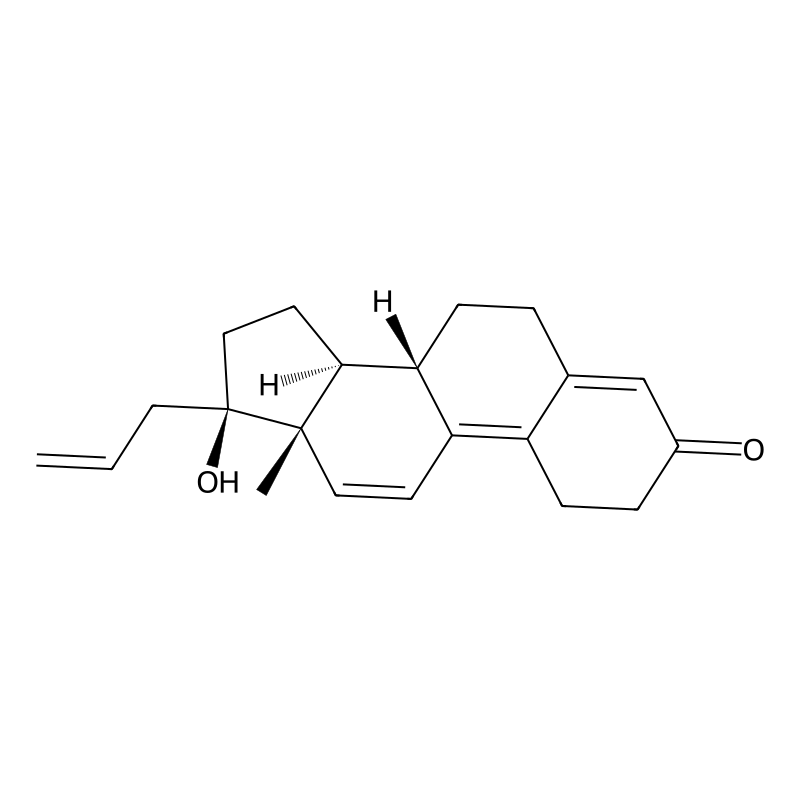

Altrenogest is a synthetic steroidal progestin, primarily utilized in veterinary medicine to manage reproductive cycles in animals. It is particularly effective in suppressing estrus in mares and synchronizing estrus in gilts. The compound is also known as allyltrenbolone and has the chemical formula with a molecular weight of approximately 310.437 g/mol. Its structure includes a steroid backbone characteristic of progestins, which allows it to interact with progesterone receptors in target tissues .

In female animals, Altrenogest acts by binding to progesterone receptors in the uterus and other target organs. This binding triggers a cascade of cellular events that mimic the effects of natural progesterone. These effects include:

- Suppressing the release of hormones like Gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits ovulation.

- Promoting endometrial growth, preparing the uterus for potential implantation of a fertilized egg.

By manipulating these processes, Altrenogest allows veterinarians to control the timing of estrus and ovulation in animals, facilitating breeding programs or preventing unwanted pregnancies.

- Accidental Human Exposure: Due to its hormonal activity, Altrenogest can be harmful if accidentally ingested or absorbed through the skin by humans. People handling Altrenogest should wear appropriate personal protective equipment (PPE) like gloves and avoid contact with the medication.

- Animal Health Concerns: At high doses or prolonged use, Altrenogest may cause side effects in animals like mammary gland enlargement, fluid retention, and behavioral changes.

- Allylic Bromination: Altrenogest can be synthesized through reactions involving allylic bromination, where bromine is introduced to the allylic position of the steroid structure.

- Reduction and Hydrolysis: These reactions can modify the functional groups present in altrenogest, affecting its biological activity and stability.

- Reactions with Oxidizing Agents: Altrenogest can react with strong oxidizing agents, which may lead to degradation or alteration of its structure .

Altrenogest exhibits significant biological activity as a progestin. Its primary mechanism involves binding to progesterone receptors, leading to:

- Suppression of Estrus: In mares, it effectively inhibits estrus behavior by mimicking natural progesterone.

- Endometrial Changes: It induces changes in the endometrium conducive to pregnancy, making it beneficial for breeding management.

- Regulation of Reproductive Cycles: In pigs, it aids in synchronizing estrus, enhancing breeding efficiency.

The compound's pharmacokinetics indicate that it has a relatively long half-life, allowing for prolonged effects when administered .

The synthesis of altrenogest can be accomplished through several methods. A notable patent describes a multi-step synthesis involving:

- Reaction of Methyl Diene Diketone with Ethylene Glycol: This step occurs under acidic conditions to yield an intermediate compound.

- Allylic Bromination: The intermediate is treated with allylic bromination reagents to introduce bromine at specific positions.

- Final Conversion to Altrenogest: The final product is obtained through further reactions involving oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under controlled conditions .

These methods highlight the complexity and specificity required for synthesizing altrenogest effectively.

Altrenogest is primarily used in veterinary medicine for:

- Estrus Suppression: It is commonly administered to mares to prevent estrus behavior, facilitating better management during breeding seasons.

- Synchronization of Estrus: In pigs, it helps synchronize estrus cycles, improving reproductive efficiency and timing for artificial insemination.

- Therapeutic Uses: There are ongoing studies exploring its potential applications in other veterinary therapeutic contexts .

Research into altrenogest's interactions has revealed important considerations:

- Drug Interactions: Altrenogest may interact with other medications affecting hormonal pathways or liver enzymes involved in drug metabolism.

- Human Exposure Risks: Studies have reported adverse effects from accidental human exposure to altrenogest products, emphasizing the need for careful handling and usage protocols .

- Environmental Impact: Altrenogest has been shown to have potential chronic toxicity to aquatic life, necessitating consideration of its environmental footprint when used in agricultural settings .

Altrenogest shares structural similarities with several other steroidal compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Progesterone | Hormonal therapy | Natural hormone; regulates menstrual cycles | |

| Medroxyprogesterone | Contraceptive | Used in human medicine; longer half-life | |

| Norethisterone | Hormonal contraceptive | Synthetic progestin; used for menstrual regulation | |

| Desogestrel | Contraceptive | Prodrug; converted into active form in the body |

Uniqueness of Altrenogest

Altrenogest's unique position lies in its specific application within veterinary medicine as a progestin that effectively manages reproductive cycles in non-human species. Unlike many other synthetic progestins that are primarily used for human hormonal therapies or contraceptives, altrenogest's efficacy and safety profile have been tailored for animal use, making it a vital tool for livestock management and breeding practices .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (91.07%): Toxic if swallowed [Danger Acute toxicity, oral];

H360 (91.07%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (94.64%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (92.86%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Disulfur_difluoride

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Outcome of bilateral equid laparoscopic ovariectomies

Elizabeth M Collar, Katja F Duesterdieck-Zellmer, Michael J Huber, Stacy A Semevolos, Jill E Parker, Kirsty A HusbyPMID: 33931888 DOI: 10.1111/vsu.13651

Abstract

To assess outcomes and behavior changes associated with bilateral laparoscopic ovariectomies.Retrospective study.

Fifty-one equids.

Medical records were evaluated from equid bilateral laparoscopic ovariectomies from January 2012 to October 2018 with a potential of 6 months follow-up. Follow-up information obtained by telephone interviews included behavior before and after surgery. Likelihood ratio chi-square tests and odds ratios (OR) with 95% CI were calculated where applicable, with statistical significance at p < .05.

Bilateral ovariectomy was performed in 51 cases, with elective (no pathologic ovaries) ovariectomies performed in 41/51 cases. Occasional estrus-like behavior was observed postoperatively in 14/51 (27%) mares, but the behavior was mild and manageable in all cases. There was no age effect on outcome in all bilateral (p = .56) or elective only (p = .36) cases. In 37/41 (90%) elective cases, improvement was observed in the reason for presentation. Some response to altrenogest administration for behavior modification was observed preoperatively in 12/18 (67%) elective cases. Response to altrenogest was not associated with (p = .31) or able to predict a beneficial response to surgery (OR = 5.5; 95% CI = 0.38-78.57; p = .21).

Response to altrenogest in elective cases may not predict behavioral outcome with ovariectomy. Occasional estrus-like behavior in mares postoperatively was not problematic for any owners. Bilateral ovariectomy is a viable treatment option for owners seeking to alleviate undesirable behavior in mares.

This study should aid veterinarians and horse owners in case selection for bilateral ovariectomy.

Improving ovulation in gilts using anti-inhibin serum treatment combined with fixed-time artificial insemination

Ruoxin Jia, Xiaoyu Chen, Zhiwei Zhu, Jing Huang, Fuxian Yu, Liang Zhang, Atsuo Ogura, Jianzhi PanPMID: 33152153 DOI: 10.1111/rda.13854

Abstract

For successful batch farrowing, porcine oestrus and ovulation must be synchronized using fixed-time artificial insemination (FTAI). However, exogenous gonadotropins, which are currently used in FTAI, negatively affect gilt ovulation. Here, we aimed to improve sexually mature gilt superovulation efficiency using passive immunization against inhibin during FTAI. Altrenogest-treated gilts were challenged with 10 ml anti-inhibin serum (AIS group, n = 6), 1,000 IU pregnant mare serum gonadotropin (PMSG group, n = 6), or 10 ml goat serum (control group, n = 6). Gilts in the AIS and PMSG groups were inseminated according to the FTAI protocol, and gilts in the control group were inseminated during natural oestrus. When PMSG was replaced by AIS during FTAI of gilts, ovulation rate and embryos recovered were significantly greater in the AIS group as compared to the other two groups (p < .05). Especially the average number of 6-8-cell embryos in the AIS group was significantly higher than that in the PMSG group (p < .01). Moreover, the blastocyst number in the AIS group was significantly higher than that in the PMSG group and the control group (p < .05). But there was no significant difference in the blastocyst number between the PMSG group and the control group (p > .05). Besides, plasma levels of estradiol-β (E2) and progesterone (P4) were significantly greater in the AIS group as compared to the other two groups on Day 23 and D 27, respectively (p < .01). In summary, we devised an improved high-yield FTAI protocol for sexually mature gilts using AIS; this protocol had a greater superovulation efficiency than the FTAI using PMSG.Downregulation of testicular function in the goat by altrenogest

Lisa Mihsler-Kirsch, Henrik Wagner, Klaus Failing, Axel WehrendPMID: 33947415 DOI: 10.1186/s12917-021-02845-6

Abstract

The present study investigated whether the administration of the progestin altrenogest provides noninvasive, temporary, and reversible suppression of gonadal function in the goat as a potential alternative to chirurgical castration, which is related with irreversibility, risks of complications till death of the animal and welfare issues. Eight sexually mature Peacock goats were randomly divided into two groups. The experimental group was administered altrenogest (0.088 mg/kg) orally once daily for 7 weeks. The remaining four goats received an oral glucose solution and served as the control group. After completing the administration period, the reversibility of the medication was evaluated for another 7 weeks (observation phase). The treatment effects were assessed by clinical examination; ultrasound examination of the testes, including one-dimensional grayscale analysis, blood testosterone levels, analysis of semen parameters and libido. At the end of the observation period, the animals were castrated and the testicles were examined histologically.Altrenogest treatment had no significant effect on the physical development of the goats, the sonographic appearance of the testes, the gray values measured in the ultrasound images, or the blood testosterone levels. The effects of treatment on the testicular and semen parameters varied widely in the experimental animals; the testicle volume was significantly lower and the number of pathologically altered sperm in the ejaculate was significantly higher in treated animals.

These findings indicate that daily altrenogest administration at a dose of 0.088 mg/kg does not reliably suppress gonadal function in the goat.

Sorption and transport of trenbolone and altrenogest photoproducts in soil-water systems

Xingjian Yang, Haoqi Zhao, David M Cwiertny, Edward P KolodziejPMID: 31490490 DOI: 10.1039/c9em00305c

Abstract

This study evaluated the sorption and transport potential of seven phototransformation products of 17α-trenbolone, 17β-trenbolone, trendione, and altrenogest, along with the parent trienone steroids in batch and column soil-water systems. In batch systems, the target solutes exhibited linear isotherms, with values for sorption coefficients (log Koc) of parent steroids (2.46-2.76) higher than those for photoproducts (1.92-2.57). In column systems, the estimated retardation factors (Rsol) for parents (2.7-5.1) were ∼2-5 times higher than those for photoproducts (0.84-1.7). The log Koc (R2 = 0.75) and Rsol (R2 = 0.89-0.98) were well correlated with measured log Kow values, indicating that hydrophobic partitioning governed the soil-solute interaction of these biologically potent compounds in soil-water systems. These data indicated that photoproducts exhibited reduced sorption affinity and increased transport potential relative to more hydrophobic parent structures. In agroecosystems, traditional runoff management practices would be expected to exhibit reduced treatment effectiveness for photoproducts relative to the parent compounds of commonly used trienone steroids.Effects of oestrous synchronization with altrenogest in gilts on endometrial and embryonic characteristics

G M Ravagnani, C H G Martinez, R F Carnevale, B B D Muro, M V Mendonça, A P P Pavaneli, M S Passareli, D H Nakasone, R F Strefezzi, S M M K Martins, A F C AndradePMID: 32290879 DOI: 10.1017/S1751731120000658

Abstract

The use of altrenogest (ALT) supplementation for oestrous synchronization improves subsequent reproductive performance of gilts and sows. However, the causes of this improvement in reproductive performance after ALT treatment are not fully/clearly understood. The objective of this study was to evaluate the effects of ALT supplementation for oestrous synchronization in gilts on the endometrial glands and embryonic development characteristics at 28 days of pregnancy. Pregnant gilts were divided into two experimental treatments: Control (did not receive ALT; n = 9 gilts) and ALT (ALT feeding at 20 mg/day for 18 days; n = 9 gilts). At 28 days of pregnancy, six gilts from each treatment were slaughtered, and reproductive tracts were immediately evaluated. There was no statistical difference (P > 0.05) between treatments regarding ovulation rate, number of embryos, number of vital embryos and number of non-vital embryos. Embryo weight, length and embryonic vesicle weight were lower in ALT treatment compared with Control (P < 0.01), and it was lower in the cervical uterine region compared with apex uterine region, respectively (P < 0.05). Higher values of gland duct area, gland duct perimeter, percentage of the glandular area and total endometrial area were observed in ALT treatment compared with Control (P < 0.05). The use of ALT during 18 days for oestrous synchronization in gilts increased the gland duct area, perimeter and total endometrial area but did not increase the embryo number and embryo size at day 28 of pregnancy.Supplemental progesterone during early pregnancy exerts divergent responses on embryonic characteristics in sows and gilts

B B D Muro, R F Carnevale, D F Leal, M A Torres, M V Mendonça, D H Nakasone, C H G Martinez, G M Ravagnani, M S Monteiro, A P Poor, S M M K Martins, P Viau, C A Oliveira, L H Pulz, R F Strefezzi, G W Almond, A F C de AndradePMID: 31907084 DOI: 10.1017/S1751731119002982

Abstract

Progesterone (P4) plays a key role in pregnancy establishment and maintenance; during early pregnancy, P4 stimulates the production and release of uterine secretions necessary for conceptus growth prior to implantation; therefore, exogenous P4 supplementation may improve embryo development. This study evaluated the effects of supplementation during early pregnancy with long-acting injectable progesterone or altrenogest on embryonic characteristics of sows and gilts. Thus, a total of 32 sows and 16 gilts were used. On day 6 of pregnancy sows and gilts were allocated to one of the following groups: non-supplemented; supplemented with 20 mg of altrenogest, orally, from days 6 to 12 of pregnancy; supplemented with 2.15 mg/kg of long-acting injectable progesterone on day 6 of pregnancy. Animals were killed on day 28 of pregnancy, and ovulation rate, embryo survival, embryo weight, crown-to-rump length, uterine glandular epithelium and endometrial vascularization were assessed. Treatments had no effect on pregnancy rate, embryo survival or endometrial vascular density (P > 0.05). Non-supplemented gilts presented larger and heavier embryos compared to gilts from supplemented groups (P < 0.05). Sows in the altrenogest group presented larger and heavier embryos compared to non-supplemented sows and sows supplemented with long-acting injectable progesterone. In conclusion, supplementation of sows and gilts with progestagen from day 6 of pregnancy can be used as a means to improve embryo survival without deleterious effects.Feeding altrenogest during late lactation improves fertility of primiparous sows nursing smaller litters

Nutthee Am-In, Roy N KirkwoodPMID: 31308595 DOI:

Abstract

The objective of this study was to determine whether feeding altrenogest (AT) to primiparous sows with smaller litters during the last week of lactation would improve their fertility. At day 21 of a 28-day lactation, 40 primiparous sows nursing ≤ 8 pigs were assigned equally to 2 groups, either to be fed 20 mg per day of AT for the last 7 days of lactation or to serve as untreated controls. To detect estrus, sows had daily fence-line contact with a mature boar. At estrus detection, sows were subject to an ovarian examination with transrectal ultrasound and preovulatory follicles (≥ 0.6 mm) were counted. Sows were artificially inseminated at estrus detection and again 24 hours later. Compared to controls, the AT-fed sows had longer weaning-to-estrus intervals (WEIs;< 0.001), more pre-ovulatory follicles (

< 0.001), and larger subsequent litter sizes (

= 0.03). Farrowing rates were unaffected by treatment. These data suggest that sows nursing small litters are more likely to initiate a follicular phase during lactation, but that feeding AT prevents this and increases ovulation rate and subsequent litter size.

Intramolecular [2 + 2] Photocycloaddition of Altrenogest: Confirmation of Product Structure, Theoretical Mechanistic Insight, and Bioactivity Assessment

Nicholas C Pflug, Eric V Patterson, Dalma Martinović-Weigelt, Edward P Kolodziej, James B Gloer, Kristopher McNeill, David M Cwiertny, Kristine H WammerPMID: 31381858 DOI: 10.1021/acs.joc.9b02070

Abstract

While studying the environmental fate of potent endocrine-active steroid hormones, we observed the formation of an intramolecular [2 + 2] photocycloaddition product () with a novel hexacyclic ring system following the photolysis of altrenogest (

). The structure and absolute configuration were established by X-ray diffraction analysis. Theoretical computations identified a barrierless two-step cyclization mechanism for the formation of

upon photoexcitation.

exhibited progesterone, estrogen, androgen, and pregnane X receptor activity, albeit generally with reduced potency relative to

.

Differentiating between the effects of heat stress and lipopolysaccharide on the porcine ovarian heat shock protein response1

Jacob T Seibert, Malavika K Adur, Ronald B Schultz, Porsha Q Thomas, Zoe E Kiefer, Aileen F Keating, Lance H Baumgard, Jason W RossPMID: 31782954 DOI: 10.1093/jas/skz343

Abstract

Heat stress (HS) negatively affects both human and farm-animal health and undermines efficiency in a variety of economically important agricultural variables, including reproduction. HS impairs the intestinal barrier, allowing for translocation of the resident microflora and endotoxins, such as lipopolysaccharide (LPS), from the gastrointestinal lumen into systemic circulation. While much is known about the cellular function of heat shock proteins (HSPs) in most tissues, the in vivo ovarian HSP response to stressful stimuli remains ill-defined. The purpose of this study was to compare the effects of HS or LPS on ovarian HSP expression in pigs. We hypothesized that ovarian HSPs are responsive to both HS and LPS. Altrenogest (15 mg/d) was administered per os for estrus synchronization (14 d) prior to treatment and three animal paradigms were used: (i) gilts were exposed to cyclical HS (31 ± 1.4 °C) or thermoneutral (TN; 20 ± 0.5 °C) conditions immediately following altrenogest withdrawal for 5 d during follicular development; (ii) gilts were subjected to repeated (4×/d) saline (CON) or LPS (0.1 μg/kg BW) i.v. infusion immediately following altrenogest withdrawal for 5 d; and (iii) gilts were subjected to TN (20 ± 1 °C) or cyclical HS (31 to 35 °C) conditions 2 d post estrus (dpe) until 12 dpe during the luteal phase. While no differences were detected for transcript abundances of the assessed ovarian HSP, the protein abundance of specific HSP was influenced by stressors during the follicular and luteal phases. HS during the follicular phase tended (P < 0.1) to increase ovarian protein abundance of HSP90AA1 and HSPA1A, and increased (P ≤ 0.05) HSF1, HSPD1, and HSPB1 compared with TN controls, while HS decreased HSP90AB1 (P = 0.01). Exposure to LPS increased (P < 0.05) HSP90AA1 and HSPA1A and tended (P < 0.1) to increase HSF1 and HSPB1 compared with CON gilts, while HSP90AB1 and HSPD1 were not affected by LPS. HS during the luteal phase increased (P < 0.05) abundance of HSPB1 in corpora lutea (CL), decreased (P < 0.05) CL HSP90AB1, but did not impact HSF1, HSPD1, HSP90AA1, or HSPA1A abundance. Thus, these data support that HS and LPS similarly regulate expression of specific ovarian HSP, which suggest that HS effects on the ovary are in part mediated by LPS.Heat stress during the luteal phase decreases luteal size but does not affect circulating progesterone in gilts1

Katie L Bidne, Matthew R Romoser, Jason W Ross, Lance H Baumgard, Aileen F KeatingPMID: 31372640 DOI: 10.1093/jas/skz251